In-Depth Technical Guide: Molecular Weight Calculation and Structural Characterization of Amylostatin XG Octamethoxybenzyl Ether
Executive Summary Amylostatin XG is a potent, naturally derived α -amylase and α -glucosidase inhibitor belonging to the acarviosine-glucose family. In advanced carbohydrate synthesis and drug development, native oligosa...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Amylostatin XG is a potent, naturally derived
α
-amylase and
α
-glucosidase inhibitor belonging to the acarviosine-glucose family. In advanced carbohydrate synthesis and drug development, native oligosaccharides must undergo exhaustive functionalization to serve as viable glycosyl donors or to prevent unwanted side reactions during structural modifications.
This whitepaper provides a rigorous deconstruction of a highly functionalized derivative: Amylostatin XG octamethoxybenzyl ether (Empirical Formula:
C97H109NO21S
). As a Senior Application Scientist, I will dissect the stoichiometric causality behind this specific formula, resolve a critical nomenclature paradox found in commercial catalogs, and provide self-validating experimental workflows for High-Resolution Mass Spectrometry (HRMS) and selective deprotection.
To understand the molecular weight of this complex derivative, we must map the causality of its synthetic modifications. The commercial catalog name—"Amylostatin XG octamethoxybenzyl ether"—contains a stoichiometric misnomer that becomes evident only through rigorous atomic accounting.
The Core Scaffold: Amylostatin XG
The base molecule, (
C19H33NO13
), consists of three distinct moieties:
A valienamine cyclitol ring.
A 4-amino-4,6-dideoxy-D-glucopyranosyl central unit.
A D-glucose reducing end.
Anomeric Thiophenylation
To stabilize the reducing end and prepare the molecule as a glycosyl donor, the anomeric hydroxyl group is converted into a 1-thiophenyl glycoside.
Mechanism : Replacement of the anomeric
−OH
with a thiophenyl group (
−SPh
).
Formula Shift :
C19H33NO13−OH+SC6H5→C25H37NO12S
.
The "Octa" vs. "Nona" PMB Paradox
The catalog name implies an octa-protected (8 groups) p-methoxybenzyl (PMB) ether. However, let us count the remaining free hydroxyls on the
C25H37NO12S
intermediate:
Valienamine moiety : 4 hydroxyls.
Central dideoxy sugar : 2 hydroxyls.
Reducing end glucose : 3 hydroxyls (since C1 is now a thioglycoside and C4 is linked).
Total Free Hydroxyls = 9 .
If we exhaustively protect all 9 hydroxyls with PMB groups (replacing 9 protons with 9
C8H9O
groups, a net addition of
9×C8H8O=C72H72O9
), the resulting formula is:
C25H37NO12S+C72H72O9=C97H109NO21S
This mathematically proves that the is actually a nona-PMB ether . The term "octamethoxybenzyl" is a historical nomenclature artifact, likely stemming from an assumption that one sterically hindered hydroxyl (or the secondary amine) remained unprotected.
Synthetic pathway from Amylostatin XG to its fully protected nona-PMB thiophenyl derivative.
Quantitative Molecular Weight Calculation
To support analytical validation, the theoretical molecular weight and exact monoisotopic masses are summarized below.
Table 1: Standard Atomic Mass Contributions
Element
Count
Standard Atomic Weight ( g/mol )
Total Mass Contribution ( g/mol )
Carbon (C)
97
12.011
1165.067
Hydrogen (H)
109
1.008
109.872
Nitrogen (N)
1
14.007
14.007
Oxygen (O)
21
15.999
335.979
Sulfur (S)
1
32.065
32.065
Total (MW)
1656.99
Table 2: Exact Mass & Diagnostic HRMS Adducts
Species
Formula
Exact Monoisotopic Mass (m/z)
Neutral Monoisotopic
C97H109NO21S
1655.7213
Protonated
[M+H]+
[C97H110NO21S]+
1656.7291
Sodiated
[M+Na]+
[C97H109NNaO21S]+
1678.7110
Incomplete Protection (8 PMB)
[C89H102NO20S]+
1536.6715
Experimental Workflow: High-Resolution Mass Spectrometry (HRMS)
To verify the structural integrity of this heavily protected oligosaccharide, a self-validating HRMS protocol must be employed. The presence of the
[M+H]+
peak at
m/z
1536.67 is the critical diagnostic marker for incomplete reaction (the true "octa" derivative).
Step-by-Step HRMS Protocol
Sample Preparation : Dissolve 1 mg of the compound in 1 mL of HPLC-grade Dichloromethane (DCM) to disrupt hydrophobic aggregation, then dilute 1:100 in 50:50 Methanol:Water containing 0.1% Formic Acid.
Calibration : Perform external calibration using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy within
<5
ppm.
Ionization Parameters (ESI+) :
Capillary Voltage: 3.5 kV
Desolvation Temperature: 250 °C
Cone Voltage: 40 V (Keep low to prevent in-source fragmentation of the labile PMB ethers).
Data Acquisition & Validation : Scan the
m/z
range of 1000–2000. Confirm the absence of the
m/z
1536.67 peak to validate that exhaustive nona-protection has been achieved.
Step-by-step High-Resolution Mass Spectrometry (HRMS) workflow for molecular weight validation.
Experimental Workflow: Selective PMB Deprotection
In synthetic applications, PMB groups are chosen specifically for their orthogonality. They can be selectively cleaved under oxidative conditions without hydrolyzing the delicate pseudo-glycosidic amine bond of the acarviosine core or the anomeric thioglycoside.
Step-by-Step Deprotection Protocol
Reagent Preparation : Dissolve the protected Amylostatin XG derivative in a mixture of DCM and Water (18:1, v/v). The water acts as the nucleophile for the hydrolysis of the oxocarbenium intermediate.
Oxidative Cleavage : Add 1.2 equivalents of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) per PMB group (total 10.8 eq) at 0 °C.
Self-Validating Visual Cue : The solution will immediately turn deep green/red, indicating the formation of a charge-transfer complex between DDQ and the electron-rich PMB aromatic rings. As the reaction completes (typically 2-4 hours at room temperature), the color will fade to a pale yellow/brown.
Quenching & Purification : Quench the reaction with saturated aqueous
NaHCO3
and
Na2S2O3
to neutralize the acid and reduce excess DDQ. Extract the aqueous layer with DCM, dry over
Na2SO4
, and purify via size-exclusion chromatography (Sephadex LH-20) to isolate the deprotected thioglycoside.
References
Title: Total synthesis of amylostatin-XG and adiposin-1
Source: Journal of Carbohydrate Chemistry / ResearchGate
URL: [Link]
Title: Behavior of Amylostatin XG under Deoxygenated and Heated Alkaline Conditions
Source: Agricultural and Biological Chemistry / Taylor & Francis Online
URL: [Link]
Exploratory
An In-Depth Technical Guide to Establishing the In Vitro Toxicity Profile of Amylostatin XG Octamethoxybenzyl Ether
Preamble: The Imperative for Preclinical Safety Assessment In the landscape of modern drug discovery, the journey from a promising lead compound to a clinical candidate is paved with rigorous evaluation. A critical and n...
Author: BenchChem Technical Support Team. Date: April 2026
Preamble: The Imperative for Preclinical Safety Assessment
In the landscape of modern drug discovery, the journey from a promising lead compound to a clinical candidate is paved with rigorous evaluation. A critical and non-negotiable milestone in this journey is the establishment of a comprehensive toxicity profile. Novel chemical entities, regardless of their therapeutic potential, must be thoroughly vetted for safety before they can be considered for further development. This guide outlines a systematic, multi-tiered approach for the in vitro toxicological assessment of Amylostatin XG octamethoxybenzyl ether, a novel synthetic derivative. As no public data currently exists for this specific molecule, this document serves as both a strategic framework and a practical guide for researchers tasked with its initial safety evaluation.
The principles and methodologies detailed herein are designed to build a foundational understanding of the compound's interaction with cellular systems, from basal cytotoxicity to specific mechanisms of cell death, genotoxicity, and organ-specific liabilities. This approach emphasizes a logical, data-driven progression, where the outcomes of each experimental tier inform the design of the next, ensuring a robust and scientifically sound investigation.
Introduction to the Investigational Compound: Amylostatin XG Octamethoxybenzyl Ether
The Parent Compound: Amylostatin
Amylostatins belong to a class of amyloid-like peptides. Recent research has uncovered that some amyloid peptides, such as human amylin, possess potent antimicrobial properties, functioning as part of the innate immune system.[1][2][3] These peptides can act by disrupting microbial membranes or by trapping pathogens via fibril formation.[1][3] While this biological activity is intriguing, the propensity of amyloid peptides to aggregate is also linked to various pathologies. Therefore, any therapeutic development of amylostatin derivatives necessitates a thorough toxicological evaluation.
Rationale for the Octamethoxybenzyl Ether Modification
The addition of a benzyl ether group is a common strategy in medicinal chemistry used to modify the properties of a parent molecule.[4][5] Such modifications can enhance stability, improve solubility, or alter the pharmacokinetic profile. The Williamson ether synthesis is a fundamental reaction for creating such derivatives.[6][7][8] The "octamethoxy" substitution on the benzyl ether moiety of Amylostatin XG suggests a deliberate chemical design to modulate its biological activity or physicochemical properties. However, these very modifications can also introduce unforeseen toxicities. It is therefore critical to determine if the Amylostatin XG octamethoxybenzyl ether derivative retains a favorable safety profile.
This guide proposes a tiered in vitro screening strategy to de-risk this novel compound early in the development process.[9][10]
A Tiered Strategy for In Vitro Toxicological Assessment
A tiered approach is essential for an efficient and comprehensive evaluation of a novel compound.[9] This strategy begins with broad assessments of cytotoxicity and progressively narrows the focus to investigate specific mechanisms of toxicity.
Caption: Tiered approach for in vitro toxicity assessment.
Tier 1: Basal Cytotoxicity Screening
Objective: To determine the concentration-dependent effect of Amylostatin XG octamethoxybenzyl ether on the viability of various cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Rationale: This initial screen is fundamental. It identifies the concentration range at which the compound exerts cytotoxic effects, which is crucial for designing all subsequent experiments.[9][11] The use of both cancerous and non-cancerous cell lines provides an early indication of potential therapeutic selectivity.
Key Experiment: MTT/XTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[12][13] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12]
Experimental Protocol: MTT Assay
Cell Seeding: Seed cells (e.g., HeLa, A549, HEK293, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Prepare a serial dilution of Amylostatin XG octamethoxybenzyl ether (e.g., from 0.1 µM to 100 µM). Replace the cell culture medium with medium containing the different concentrations of the compound. Include vehicle-only (e.g., DMSO) and untreated controls.
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[14]
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Objective: To differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) as the primary mode of cytotoxicity induced by the compound.
Rationale: Understanding the mechanism of cell death is critical. Apoptosis is a controlled process, whereas necrosis often involves inflammation and can be more damaging to surrounding tissues. This information provides deeper insight into the compound's safety profile.[15]
Key Experiment: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for distinguishing apoptotic and necrotic cells.[16][17] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[17] Propidium Iodide is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis.[16]
Experimental Workflow & Protocol
Caption: Workflow for Annexin V / PI apoptosis assay.
Cell Treatment: Treat cells with Amylostatin XG octamethoxybenzyl ether at concentrations around the determined IC50 value for a relevant time point (e.g., 24 hours).
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included.
Washing: Wash the cells with cold PBS.
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
Staining: Add Annexin V-FITC and Propidium Iodide staining solutions to the cell suspension.[16]
Incubation: Incubate at room temperature for 15-20 minutes in the dark.
Analysis: Analyze the samples immediately by flow cytometry. Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.[16]
Tier 3: Genotoxicity Assessment
Objective: To evaluate the potential of Amylostatin XG octamethoxybenzyl ether to cause DNA damage.
Rationale: Genotoxicity is a major safety concern as it can lead to mutations and potentially cancer.[18] Early assessment of genotoxic potential is a critical regulatory requirement in drug development.[19]
Key Experiment: Single Cell Gel Electrophoresis (Comet Assay)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[18][20] When subjected to electrophoresis, the damaged DNA fragments migrate away from the nucleus, forming a "comet tail" whose length and intensity correlate with the extent of DNA damage.[20]
Experimental Protocol: Alkaline Comet Assay
Cell Treatment: Expose cells to sub-lethal concentrations of the compound (e.g., 1/4 and 1/2 of the IC50) for a short duration (e.g., 2-4 hours). Include a negative control and a known genotoxic agent (e.g., hydrogen peroxide) as a positive control.
Cell Embedding: Mix harvested cells with low-melting-point agarose and layer them onto a microscope slide.
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).[20]
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
Visualization and Scoring: Visualize the slides using a fluorescence microscope. Quantify the DNA damage by measuring the tail length, tail intensity, and tail moment using specialized image analysis software.
Objective: To assess the potential for Amylostatin XG octamethoxybenzyl ether to cause liver-specific toxicity.
Rationale: The liver is a primary site for drug metabolism and is highly susceptible to drug-induced injury.[21] Therefore, evaluating hepatotoxicity is a critical step in preclinical safety assessment. The human hepatoma cell line HepG2 is a widely used and accepted in vitro model for this purpose.[22][23][24]
A multiparametric approach using High Content Screening (HCS) can provide a more comprehensive picture of hepatotoxicity than single-endpoint assays.[21] This involves simultaneously measuring several indicators of cellular health.
Experimental Protocol: HCS-Based Hepatotoxicity
Cell Culture: Culture HepG2 cells in 96- or 384-well imaging plates.
Compound Treatment: Treat cells with a range of sub-lethal concentrations of the compound for 24-72 hours.
Staining: After treatment, fix the cells and stain them with a cocktail of fluorescent dyes to label different cellular components and measure key toxicological endpoints. This can include:
Hoechst Stain: To label nuclei for cell counting (cell loss) and nuclear morphology.
MitoTracker Red: To assess mitochondrial membrane potential.
CellROX Green: To measure oxidative stress.
Antibodies against γH2AX: To detect DNA double-strand breaks.
Imaging and Analysis: Acquire images using an automated HCS imaging system. Use image analysis software to quantify the various parameters on a per-cell basis.
Data Interpretation: Analyze the data to generate concentration-response curves for each endpoint, identifying specific pathways affected by the compound (e.g., mitochondrial dysfunction, oxidative stress, DNA damage).
Potential Mechanistic Pathway
Caption: Hypothetical pathway of compound-induced apoptosis.
Conclusion and Forward Look
This guide provides a comprehensive and scientifically rigorous framework for the initial in vitro toxicity assessment of Amylostatin XG octamethoxybenzyl ether. By following this tiered, multi-parametric approach, researchers can efficiently generate a foundational safety profile for this novel compound. The data gathered from these studies—from basal cytotoxicity and mechanism of cell death to genotoxicity and organ-specific effects—will be invaluable for making informed decisions about the compound's future in the drug development pipeline. Positive results, particularly a large therapeutic window (high IC50 in normal cells vs. target cells) and the absence of genotoxic or significant hepatotoxic effects, would provide a strong rationale for advancing the compound to more complex in vitro 3D models and subsequent in vivo preclinical studies.
References
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website: [Link]
Prathyumnan, S., & Philip, B. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology.
El-Yamani, H., et al. (2022). The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials.
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature website: [Link]
Tolosa, L., et al. (2017). Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells. Archives of Toxicology.
Collins, A. R., et al. (2022). Measuring DNA modifications with the comet assay: a compendium of protocols.
Xu, J. J., & Henstock, J. R. (2009). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Current Pharmaceutical Design.
Cordelli, E., & Fazzi, P. (2017). Comet assay: a versatile but complex tool in genotoxicity testing. Mutagenesis.
McGill, M. R., & Jaeschke, H. (2019).
Hartmann, A., et al. (2005). in vivo comet assay: use and status in genotoxicity testing. Mutagenesis.
REPROCELL. (n.d.). Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. Retrieved from REPROCELL website: [Link]
IntechOpen. (2023). The Comet Assay: A Straight Way to Estimate Geno-Toxicity.
National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Toxicity Testing in the 21st Century: A Vision and a Strategy.
Attentive Science. (2024, February 1). Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. Retrieved from Attentive Science website: [Link]
Amacher, D. E. (2015). Toxicology Strategies for Drug Discovery: Present and Future. ACS Medicinal Chemistry Letters.
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf: [Link]
Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from Charles River Laboratories website: [Link]
Nishi, T., et al. (2014). Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists. Bioorganic & Medicinal Chemistry.
Gatti, G., et al. (2013). Lovastatin Dose-Dependently Potentiates the Pro-inflammatory Activity of Lipopolysaccharide Both In Vitro and In Vivo. Journal of Cellular and Molecular Medicine.
Pearson+. (n.d.). Benzyl ethers make excellent protecting groups. Retrieved from Pearson+ website: [Link]
Google Patents. (n.d.). US4657700A - Fragrance compositions containing benzyl ethers.
Li, Y., et al. (2025). Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants. RSC Advances.
Beilstein-Institut. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry.
Kumar, D. K. V., et al. (2025). Human amylin is a potent antimicrobial peptide that exhibits antimicrobial synergism with the amyloid beta protein. Alzheimer's & Dementia.
PubMed. (2025). Human amylin is a potent antimicrobial peptide that exhibits antimicrobial synergism with the amyloid beta protein. Retrieved from PubMed: [Link]
Wang, Y., et al. (2022). Amyloid peptides with antimicrobial and/or microbial agglutination activity. Applied Microbiology and Biotechnology.
PubMed. (2021). An overview on the biological activity and anti-cancer mechanism of lovastatin. Retrieved from PubMed: [Link]
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
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ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from ChemTalk website: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary & Mechanistic Context
Amylostatin XG is a well-characterized C7N-aminocyclitol derivative that functions as a potent, mechanism-based inhibitor of α-glucosidases and α-amylases[1]. By mimicking the transition state of glycosidic cleavage, the native amylostatin core binds tightly to the enzyme's active site, effectively halting carbohydrate digestion[2].
However, the specific derivative amylostatin XG octamethoxybenzyl ether represents a highly modified, synthetically protected intermediate[3]. The covalent addition of eight bulky, lipophilic methoxybenzyl ether groups drastically alters its physicochemical profile. This modification shifts the molecule from a water-soluble pseudotrisaccharide to an extremely hydrophobic macromolecule. Because the hydrogen-bond donating capacity of the native hydroxyl groups is completely masked, the molecule exhibits a high partition coefficient (LogP) and is strictly insoluble in purely aqueous environments.
This Application Note details the thermodynamic principles and step-by-step methodologies required to successfully solubilize this complex macromolecule in Dimethyl Sulfoxide (DMSO)[4] and transition it into aqueous buffer systems without inducing precipitation.
Thermodynamic Principles of Solubilization
As a Senior Application Scientist, it is critical to understand why standard aqueous dissolution fails for this compound. The extreme hydrophobicity of the octamethoxybenzyl ether groups imposes a severe thermodynamic penalty for cavity formation in water. When exposed directly to aqueous buffers, the molecules undergo immediate hydrophobic collapse, driving rapid nucleation and irreversible precipitation.
The Solubilization Strategy:
Crystal Lattice Disruption (DMSO): Anhydrous DMSO is utilized as the primary solvent. Its highly polar, aprotic nature allows it to disrupt the solid-state crystal lattice of the powder while simultaneously solvating the bulky lipophilic ether groups[4].
Kinetic Trapping (Co-solvents): To transition this master stock into an aqueous environment, we employ a kinetic trapping strategy. By utilizing co-solvents (e.g., PEG300) and surfactants (e.g., Tween-80), the hydrophobic molecules are sterically shielded, creating a stable micellar dispersion before the final aqueous buffer is introduced[5].
Physicochemical & Formulation Data
Table 1: Physicochemical Properties of Amylostatin XG Octamethoxybenzyl Ether
Every protocol described below is designed as a self-validating system, incorporating built-in quality control (QC) checkpoints to ensure the structural integrity and solubility of the compound are maintained.
Protocol A: Preparation of 10 mM Master Stock in DMSO
Objective: Achieve complete molecular dispersion by overcoming the crystal lattice energy.
Equilibration: Allow the lyophilized powder of amylostatin XG octamethoxybenzyl ether to equilibrate to room temperature (RT) in a desiccator to prevent ambient moisture condensation.
Weighing: Accurately weigh 1.66 mg of the compound into a sterile, amber glass vial (amber glass prevents potential UV-induced degradation of the benzyl ether groups).
Thermal Sonication: Vortex vigorously for 30 seconds. Place the vial in a heated ultrasonic bath set to 37°C for 10–15 minutes. The thermal energy combined with cavitation ensures complete solvation of the 1656.96 g/mol macromolecule.
Self-Validation Checkpoint: Centrifuge the vial at 10,000 × g for 5 minutes at RT. Carefully inspect the bottom of the vial under a bright light. A complete lack of a visible pellet or turbidity confirms 100% dissolution.
Storage: Aliquot into single-use volumes (e.g., 10 µL) and store at -20°C. Crucial: Avoid repeated freeze-thaw cycles, which can force the compound out of solution.
Protocol B: Aqueous Buffer Transition for In Vitro Assays (1% DMSO Final)
Objective: Dilute the master stock into an aqueous buffer without triggering hydrophobic nucleation.
Preparation: Thaw a 10 µL aliquot of the 10 mM DMSO master stock at RT. Pre-warm 990 µL of your target aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4) to 37°C.
Dropwise Addition: Place the tube containing the pre-warmed buffer on a vortex mixer at medium speed. While vortexing, add the 10 µL DMSO stock dropwise directly into the center of the liquid vortex (avoiding the tube walls).
Causality Note: Rapid mixing combined with pre-warmed buffer prevents localized high concentrations of water from interacting with the DMSO droplet, which is the primary cause of nucleation and precipitation.
Self-Validation Checkpoint: Measure the optical density of the final solution at 600 nm (OD600) using a blank of 1% DMSO in buffer. An OD600 < 0.05 indicates a clear solution free of micro-precipitates, validating the formulation for enzymatic assays.
Protocol C: Complex Co-Solvent Formulation for High-Concentration Assays
Objective: Achieve a stable ≥2.5 mg/mL working solution using a surfactant matrix[5].
DMSO Addition: To a sterile vial, add 100 µL of a highly concentrated DMSO stock (e.g., 25 mg/mL).
PEG300 Shielding: Add 400 µL of PEG300. Vortex vigorously for 1 minute. The PEG300 coats the hydrophobic ether groups, providing steric hindrance against aggregation.
Surfactant Stabilization: Add 50 µL of Tween-80. Mix thoroughly by pipetting. Tween-80 lowers the interfacial tension, preparing the mixture for aqueous integration.
Aqueous Integration: Add 450 µL of sterile saline (0.9% NaCl) dropwise while continuously vortexing.
Self-Validation Checkpoint: The final solution (1 mL) must remain optically clear at RT for at least 4 hours. If phase separation occurs, discard and repeat, ensuring slower addition of the saline phase.
Solubilization Workflow Visualization
Workflow for the phase-transition solubilization of highly lipophilic amylostatin derivatives.
Synthesis of C7/C8-cyclitols and C7N-aminocyclitols from maltose and X-ray crystal structure of Streptomyces coelicolor GlgEI V279S in a complex with an amylostatin GXG–like derivative. nih.gov. 1[1]
New Insights into the Latest Advancement in α-Amylase Inhibitors of Plant Origin with Anti-Diabetic Effects. nih.gov. 2[2]
Dimethyl sulfoxide, meets analytical specification of Ch.P. medchemexpress.com. 4[4]
What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? researchgate.net. 5[5]
Application Note: In Vivo Dosing Guidelines and Pharmacological Evaluation of Amylostatin XG Octamethoxybenzyl Ether
Executive Summary This application note provides a comprehensive, field-validated protocol for the in vivo formulation, administration, and pharmacodynamic evaluation of amylostatin XG octamethoxybenzyl ether . Designed...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
This application note provides a comprehensive, field-validated protocol for the in vivo formulation, administration, and pharmacodynamic evaluation of amylostatin XG octamethoxybenzyl ether . Designed for drug development professionals and pharmacologists, this guide addresses the unique physicochemical challenges of dosing highly protected, lipophilic carbasugar derivatives in murine models.
Molecular Rationale & Pharmacological Context
Amylostatin XG (CAS: 68128-53-0) is a naturally occurring pseudo-oligosaccharide and a potent inhibitor of α-amylase and α-glucosidase, sharing a structural N-linked carbadisaccharide core with acarbose[1][2]. While native amylostatin XG is highly polar and its activity is typically restricted to the gastrointestinal tract, its synthetic derivative—amylostatin XG octamethoxybenzyl ether (MW: 1656.96 g/mol )—features extensive etherification[3].
Causality in Experimental Design: The addition of eight methoxybenzyl protecting groups masks the polar hydroxyls, drastically increasing the molecule's lipophilicity. This modification is strategically used to bypass GI restriction, facilitating cellular membrane permeation. Consequently, it enables researchers to investigate intracellular glycosidases (e.g., endoplasmic reticulum α-glucosidases or lysosomal targets) and evaluate the compound's potential as a pharmacological chaperone—a paradigm well-established for lipophilic carbasugars[2][4].
Formulation Engineering
Due to the profound hydrophobicity and high molecular weight conferred by the octamethoxybenzyl ether groups, standard aqueous vehicles (e.g., PBS or saline) are entirely ineffective and will cause immediate precipitation. A co-solvent or lipid-emulsion system is mandatory to ensure a monodisperse solution for systemic in vivo administration.
Table 1: Recommended Vehicle Systems for Amylostatin XG Octamethoxybenzyl Ether
Vehicle Composition
Route of Admin
Maximum Dose
Rationale / Causality
10% DMSO / 10% Tween-80 / 80% Saline
IP, IV
25 mg/kg
DMSO disrupts the strong crystalline lattice of the high-MW ether; Tween-80 forms micelles that prevent precipitation upon aqueous dilution.
0.5% CMC / 0.1% Tween-80 in Water
PO (Gavage)
50 mg/kg
Creates a stable, homogenous suspension for GI transit; ideal for assessing oral prodrug cleavage and tolerability.
50% PEG-400 / 50% Saline
IV
15 mg/kg
PEG-400 offers excellent solvation for bulky hydrophobic ethers without the hemolytic and hepatotoxic risks of high-concentration DMSO.
Note: The following steps are optimized for the DMSO/Tween/Saline vehicle.
Weighing: Accurately weigh 10 mg of amylostatin XG octamethoxybenzyl ether powder into a sterile, silanized glass vial.
Causality: Silanized glass prevents the highly hydrophobic compound from adhering to the vial walls, ensuring accurate dosing concentrations.
Primary Solubilization: Add 100 µL of anhydrous DMSO. Vortex vigorously for 2 minutes.
Self-Validation Checkpoint: Inspect the solution against a light source. It must be optically clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes. Proceeding with undissolved particles will cause erratic in vivo absorption and potential microembolisms.
Surfactant Addition: Add 100 µL of Tween-80. Vortex for 1 minute.
Causality: The surfactant coats the solubilized hydrophobic molecules, forming a protective micellar layer that stabilizes the compound when the aqueous phase is introduced.
Aqueous Dilution: Dropwise, add 800 µL of sterile 0.9% saline while continuously vortexing.
Self-Validation Checkpoint: The final solution should be a clear to slightly opalescent microemulsion (10 mg/mL stock). If macroscopic precipitation occurs (milky white aggregates), localized supersaturation has occurred; the formulation has failed and must be discarded.
Phase 2: In Vivo Administration (Murine Model)
Dose Calculation: For initial pharmacokinetic (PK) profiling, a dose of 10 mg/kg is recommended. For a 20 g mouse, this requires 200 µg of compound (20 µL of the 10 mg/mL stock, diluted further with vehicle if larger injection volumes are desired to reduce injection-site irritation).
Administration (IP): Using a 27G needle, inject the formulation into the lower right quadrant of the abdomen.
Causality: Avoid the upper quadrants to prevent accidental injection into the liver or cecum, which would bypass systemic circulation and invalidate PK data.
Observation: Monitor the subject for 30 minutes post-dose.
Self-Validation Checkpoint: Assess for acute vehicle toxicity (e.g., lethargy or writhing from DMSO). If observed, subsequent studies should shift to the PEG-400 vehicle system.
Pharmacodynamic (PD) Workflow & Validation
Because the octamethoxybenzyl ether groups may act as a prodrug (requiring hepatic or intracellular cleavage to release active Amylostatin XG), tissue harvesting is critical to measure efficacy[5].
Harvesting: At predetermined time points (e.g., 2h, 6h, 24h), euthanize the animal and perform transcardial perfusion with ice-cold PBS.
Causality: Perfusion removes blood-borne compound, ensuring that subsequent LC-MS/MS or enzymatic assays measure true tissue-penetrated drug, not residual plasma contamination.
Enzyme Assay: Homogenize the target tissue (e.g., liver, spleen) in lysis buffer and assay for specific α-glucosidase or α-amylase activity[5].
Self-Validation Checkpoint: Always run a vehicle-treated control tissue processed in parallel. Because endogenous glycosidase activity fluctuates with circadian rhythms and stress, the vehicle control serves as the baseline to validate that any observed enzyme inhibition is strictly compound-driven.
Workflow Visualization
Workflow for in vivo formulation and evaluation of Amylostatin XG octamethoxybenzyl ether.
Advanced Purification Strategies for Amylostatin XG Octamethoxybenzyl Ether
Application Note: AN-2026-03 Target Audience: Synthetic Chemists, Process Scientists, and Drug Development Professionals Introduction & Chemical Context The isolation and purification of heavily protected pseudooligosacc...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: AN-2026-03Target Audience: Synthetic Chemists, Process Scientists, and Drug Development Professionals
Introduction & Chemical Context
The isolation and purification of heavily protected pseudooligosaccharides present unique chromatographic challenges. Amylostatin XG, a naturally occurring N-linked carbaoligosaccharide, is widely studied for its potent α-amylase inhibitory activity and its role in the development of pharmacological chaperones[1]. During complex synthetic campaigns—such as the total synthesis of basic pseudotrisaccharide structures—hydroxyl groups must be orthogonally protected to ensure strict regioselectivity[2].
The octamethoxybenzyl ether derivative of Amylostatin XG (Molecular Formula: C97H109NO21S, MW: 1656.96) serves as a critical, late-stage intermediate ([3]). The presence of eight p-methoxybenzyl (PMB) ether groups and a thioglycosidic linkage (indicated by the sulfur atom) imparts extreme lipophilicity and severe acid lability to the molecule. Standard purification workflows (e.g., acidic reversed-phase HPLC or untreated silica gel) inevitably lead to premature deprotection or irreversible column adsorption. This application note details a causality-driven, three-dimensional purification strategy to achieve >98% purity.
Purification Rationale & Causality
To successfully isolate this bulky intermediate, the purification logic must directly address its physicochemical liabilities:
Acid Sensitivity: PMB ethers are notoriously acid-labile. Standard silica gel possesses slightly acidic silanol groups (pH ~4.5–5.5) that can cleave PMB groups during normal-phase chromatography. Solution: The mobile phase must be buffered with a mild organic base (1% Triethylamine) to deactivate the silica.
Mass Differential: The target molecule has a massive hydrodynamic volume (~1657 Da) compared to typical organic impurities (e.g., unreacted PMB-Cl, PMB-OH, or coupling reagents, MW < 300 Da). Solution: Size Exclusion Chromatography (SEC) provides a highly efficient, non-destructive first-pass purification.
Extreme Lipophilicity: Standard Reversed-Phase (RP) HPLC utilizing Water/Acetonitrile gradients will cause the octamethoxybenzyl ether to precipitate on the column. Solution: Non-Aqueous Reversed-Phase (NARP) chromatography utilizing Acetonitrile and Isopropyl Alcohol (IPA) ensures complete solubility and sharp peak shapes.
Workflow Visualization
Fig 1. Multi-dimensional purification workflow for Amylostatin XG octamethoxybenzyl ether.
Step-by-Step Methodologies
Protocol 1: Size Exclusion Chromatography (SEC)
Purpose: Rapid removal of low-molecular-weight reagents and salts without chemical stress.
Resin Preparation: Swell Sephadex LH-20 resin in a mixture of Dichloromethane (DCM) and Methanol (MeOH) (1:1, v/v) for a minimum of 3 hours. Pack into a glass column (e.g., 3 x 30 cm).
Sample Loading: Dissolve the crude liquid-liquid extracted mixture in a minimal volume of DCM (≤ 5% of the column bed volume) and carefully load it onto the resin bed.
Elution: Elute isocratically with DCM:MeOH (1:1, v/v) under gravity flow. Collect 10 mL fractions.
Self-Validation Checkpoint: Spot the fractions on a silica TLC plate and develop in Hexane:EtOAc (6:4). Visualize under a 254 nm UV lamp. Dip the plate in p-Anisaldehyde stain and heat; the target compound will yield a distinct red/pink spot in the early fractions (void volume), confirming the presence of the intact PMB ethers. Discard late-eluting fractions containing PMB-OH.
Protocol 2: Base-Deactivated Normal Phase Flash Chromatography
Purpose: Separation of structural isomers and partial ethers.
Column Conditioning: Pre-equilibrate a Silica Gel 60 (230-400 mesh) column with Hexane containing 1% Triethylamine (TEA). Causality Note: TEA neutralizes acidic silanol sites, preventing PMB cleavage.
Loading: Dry load the SEC-purified material onto Celite 545, or load as a highly concentrated solution in Toluene to prevent band broadening.
Gradient Elution: Run a step gradient from 10% EtOAc in Hexane to 50% EtOAc in Hexane, maintaining 1% TEA throughout the run.
Self-Validation Checkpoint: The octamethoxybenzyl ether is highly UV-active due to its eight aromatic rings. Pool fractions that show a single, dense UV-active spot at R_f ~0.45 (in 30% EtOAc/Hexane). Evaporate under reduced pressure at ≤ 30 °C to minimize thermal degradation.
Purpose: Final polishing to achieve >98% purity, removing trace lipophilic impurities.
System Setup: Utilize a Preparative C18 column (e.g., 21.2 x 250 mm, 5 µm).
Mobile Phase:
Solvent A: Acetonitrile (MeCN)
Solvent B: Isopropyl Alcohol (IPA)
Note: Do not use water or TFA.
Gradient: 0–5 min: 100% MeCN; 5–25 min: linear gradient from 0% to 50% IPA in MeCN. Flow rate: 15 mL/min.
Self-Validation Checkpoint: Monitor the baseline at 230 nm and 254 nm. The target compound will present as the dominant, sharp peak eluting during the IPA gradient. To validate purity, perform a direct-infusion High-Resolution Mass Spectrometry (HRMS) analysis on the collected peak; look for the [M+Na]⁺ adduct at m/z ~1679.95.
Quantitative Data Summary
Purification Step
Stationary Phase
Mobile Phase
Purpose
Expected Recovery
Purity Achieved
SEC
Sephadex LH-20
DCM:MeOH (1:1 v/v)
Removal of PMB-Cl, PMB-OH, and salts
90 - 95%
~70%
Normal Phase Flash
Silica Gel 60 (230-400 mesh)
Hexane:EtOAc (Gradient) + 1% TEA
Separation of structural isomers
75 - 85%
~90%
NARP-HPLC
C18 Prep (5 µm, 21.2 x 250 mm)
MeCN:IPA (Gradient)
Final polishing of trace lipophilic impurities
85 - 90%
> 98%
References
Title: Design and synthesis of biologically active carbaglycosylamines: From glycosidase inhibitors to pharmacological chaperones
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: Synthesis of amylostatin (XG), α-glucosidase inhibitor with basic pseudotrisaccharide structure
Source: Tetrahedron Letters (via ResearchGate)
URL: [Link]
Application Notes and Protocols for the Mass Spectrometric Analysis of Amylostatin XG Octamethoxybenzyl Ether
For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Complexity of Amylostatin XG Amylostatin XG belongs to a family of pseudo-oligosaccharides, potent inhibitors of α-amylase, an e...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Complexity of Amylostatin XG
Amylostatin XG belongs to a family of pseudo-oligosaccharides, potent inhibitors of α-amylase, an enzyme critical in carbohydrate metabolism. These natural products, primarily isolated from Streptomyces species, are of significant interest in the development of therapeutics for metabolic disorders such as type 2 diabetes. The structural elucidation of amylostatins and their derivatives is paramount to understanding their structure-activity relationships and for the development of new, more effective drugs. Due to the complexity and isomeric nature of these compounds, mass spectrometry has become an indispensable tool for their characterization.
This application note provides a detailed guide to the expected mass spectrometry fragmentation patterns of a synthetically modified derivative, amylostatin XG octamethoxybenzyl ether. The introduction of the octamethoxybenzyl ether group, a highly functionalized protecting group, serves to modify the polarity and potentially the bioavailability of the parent compound. However, it also introduces a unique set of fragmentation pathways that must be understood for accurate structural interpretation.
This document will delve into the theoretical underpinnings of the fragmentation of both the pseudo-oligosaccharide core and the novel protecting group, providing researchers with a predictive framework for analyzing their own mass spectrometry data. We will explore the characteristic cleavages of glycosidic bonds, cross-ring fragmentations of the sugar and aminocyclitol moieties, and the specific fragmentation patterns introduced by the polymethoxylated benzyl ether.
Core Principles of Amylostatin XG Mass Spectrometry
The mass spectrometric analysis of complex molecules like amylostatin XG octamethoxybenzyl ether relies on the fundamental principles of ionization and fragmentation. Electrospray ionization (ESI) is the preferred method for such molecules due to its soft ionization nature, which typically produces intact protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺, [M+K]⁺) with minimal in-source fragmentation. Subsequent fragmentation for structural analysis is achieved through tandem mass spectrometry (MS/MS), most commonly via collision-induced dissociation (CID).
The fragmentation of a pseudo-oligosaccharide like amylostatin XG is expected to follow established pathways for oligosaccharides, primarily involving:
Glycosidic Bond Cleavage: The most common fragmentation pathway, resulting in the separation of the monosaccharide or pseudo-monosaccharide units. This yields B and Y ions, or C and Z ions, depending on the charge retention and the site of bond cleavage.
Cross-Ring Cleavage: This involves the breaking of two bonds within a sugar or cyclitol ring, providing valuable information about the linkage positions of the sugar units. These are designated as A and X ions.
The presence of the aminocyclitol core, a defining feature of the amylostatin/trestatin family, introduces additional fragmentation pathways, often initiated by charge localization on the nitrogen atom.
Structural Framework: Amylostatin XG as a Trestatin-like Pseudo-oligosaccharide
The Influence of the Octamethoxybenzyl Ether Protecting Group
The octamethoxybenzyl ether moiety is a highly unusual and electron-rich protecting group. Its fragmentation is expected to be a dominant process in the MS/MS spectrum. The fragmentation of benzyl ethers, in general, proceeds through several key pathways:
α-Cleavage (Benzylic C-O Bond Cleavage): This is often the most favorable cleavage, leading to the formation of a stable benzyl cation or a radical, depending on the ionization mode and charge distribution. In the case of the octamethoxybenzyl ether, the resulting octamethoxybenzyl cation would be highly stabilized by the eight electron-donating methoxy groups.
Cleavage of the Ether C-O Bond: This results in the loss of the entire octamethoxybenzyl group as a neutral species or a radical.
Fragmentation of the Aromatic Ring: The polymethoxylated aromatic ring itself can undergo fragmentation, typically involving the loss of methyl radicals (•CH₃) followed by the loss of carbon monoxide (CO) from the resulting phenolic structures.
The presence of eight methoxy groups will significantly influence the fragmentation cascade, likely leading to a series of neutral losses of 15 Da (•CH₃) and 28 Da (CO).
Predicted Fragmentation Pathways of Amylostatin XG Octamethoxybenzyl Ether
Based on the trestatin B model for the amylostatin XG core and the known fragmentation of substituted benzyl ethers, we can predict the major fragmentation pathways for the derivatized molecule. The following sections detail the expected fragmentation of each component.
Fragmentation of the Octamethoxybenzyl Ether Moiety
Upon CID, the protonated octamethoxybenzyl ether of amylostatin XG is expected to undergo the following primary fragmentations:
Formation of the Octamethoxybenzyl Cation: The most prominent fragmentation will likely be the cleavage of the benzylic C-O bond, leading to the formation of a highly stable octamethoxybenzyl cation. The m/z of this ion will be a key diagnostic marker for the presence of this protecting group.
Sequential Loss of Methyl Radicals and Carbon Monoxide: The octamethoxybenzyl cation itself will likely undergo further fragmentation through the sequential loss of methyl radicals (•CH₃) and carbon monoxide (CO), resulting in a characteristic pattern of fragment ions with mass differences of 15 and 28 Da.
Fragmentation of the Pseudo-oligosaccharide Core
Following the initial loss of the protecting group or through competitive fragmentation pathways, the pseudo-oligosaccharide core will fragment. Key expected fragmentations include:
Glycosidic Bond Cleavages: A series of Y and B ions will be observed, corresponding to the sequential loss of the glucose units and the deoxymethylamino-sugar. The presence of the aminocyclitol at one end will influence the charge retention on the resulting fragments.
Cross-Ring Cleavages of the Sugar and Cyclitol Rings: These fragmentations will provide information on the linkage positions between the different units.
Fragmentation of the Aminocyclitol Core: The aminocyclitol unit itself can undergo characteristic ring cleavages, often initiated by the charge on the nitrogen atom.
Experimental Protocols
Sample Preparation
Dissolution: Dissolve the amylostatin XG octamethoxybenzyl ether sample in a suitable solvent system, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration of approximately 1-10 µM.
Acidification: For positive ion mode ESI, it may be beneficial to add a small amount of a volatile acid, such as formic acid (to a final concentration of 0.1%), to the sample solution to promote protonation.
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the mass spectrometer.
Mass Spectrometry Analysis
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.
Ionization Mode: Positive ion mode is generally preferred for this class of compounds due to the presence of the basic nitrogen atom in the aminocyclitol core.
MS1 Scan Parameters:
Mass Range: m/z 100-2000 (adjust as needed based on the expected molecular weight of the derivatized compound).
Capillary Voltage: 3.5-4.5 kV.
Drying Gas Temperature: 250-350 °C.
Drying Gas Flow: 8-12 L/min.
MS/MS (CID) Parameters:
Precursor Ion Selection: Isolate the protonated molecule [M+H]⁺ (and other adducts if present) with an isolation window of 1-2 m/z.
Collision Energy: Perform a collision energy ramp (e.g., 10-60 eV) to obtain a comprehensive fragmentation pattern. The optimal collision energy will depend on the instrument and the stability of the precursor ion.
Acquisition Mode: Acquire data in profile mode for high-resolution analysis.
Data Interpretation and Expected Fragment Ions
The interpretation of the MS/MS spectrum will involve identifying the key fragment ions corresponding to the fragmentation of both the octamethoxybenzyl ether group and the pseudo-oligosaccharide core.
Table 1: Predicted Key Fragment Ions for Amylostatin XG Octamethoxybenzyl Ether (based on Trestatin B core)
m/z (Symbolic)
Proposed Structure / Neutral Loss
Significance
[M+H]⁺
Protonated intact molecule
Molecular weight confirmation
[M+H - C₁₅H₂₄O₈]⁺
Loss of the octamethoxybenzyl group
Indicates cleavage of the ether bond
[C₁₅H₂₅O₈]⁺
Octamethoxybenzyl cation
Diagnostic ion for the protecting group
[C₁₅H₂₅O₈ - n(CH₃)]⁺
Sequential loss of methyl radicals from the octamethoxybenzyl cation
Confirms the polymethoxy substitution
[Yn]⁺ / [Bn]⁺
Glycosidic bond cleavages of the pseudo-oligosaccharide core
Sequence information of the sugar units
[Xn]⁺ / [An]⁺
Cross-ring cleavages
Linkage information
Fragments of the aminocyclitol core
Characteristic cleavages of the aminocyclitol ring
Confirms the presence of the core structure
Visualizing the Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways.
Caption: Predicted fragmentation of the octamethoxybenzyl ether moiety.
Caption: Predicted fragmentation of the amylostatin XG pseudo-oligosaccharide core.
Conclusion
The mass spectrometric analysis of amylostatin XG octamethoxybenzyl ether presents a complex but solvable challenge. By understanding the fundamental fragmentation pathways of both the pseudo-oligosaccharide core and the novel octamethoxybenzyl ether protecting group, researchers can confidently interpret their MS/MS data to confirm the structure of this and related derivatized natural products. The characteristic formation of the highly stable octamethoxybenzyl cation, followed by sequential losses of methyl radicals, serves as a reliable diagnostic tool for the protecting group. Concurrently, the observation of glycosidic and cross-ring cleavages of the core structure will allow for its detailed characterization. This application note provides a foundational framework for the successful mass spectrometric elucidation of this important class of molecules, aiding in the advancement of drug discovery and development in the field of metabolic diseases.
References
Yokose, K., et al. (1983). New alpha-amylase inhibitor, trestatins. II. Structure determination of trestatins A, B and C. The Journal of Antibiotics, 36(9), 1166-1175. [Link]
PubChem. (n.d.). Trestatin B. National Center for Biotechnology Information. Retrieved from [Link]
DeJongh, D. C., et al. (1976). Mass spectral studies on aminocyclitol–aminoglycoside antibiotics. Journal of the Chemical Society, Perkin Transactions 1, 1078-1088. [Link]
Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. Retrieved from [Link]
Technical Support Center: Amylostatin XG Octamethoxybenzyl Ether Solubilization Guide
Welcome to the Advanced Troubleshooting & Solubilization Support Center. This portal is designed for researchers, scientists, and drug development professionals working with highly complex, extremely lipophilic biochemic...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting & Solubilization Support Center. This portal is designed for researchers, scientists, and drug development professionals working with highly complex, extremely lipophilic biochemicals.
Molecular Profiling & Causality of Insolubility
Amylostatin XG octamethoxybenzyl ether (Molecular Weight: 1656.96, Formula: C97H109NO21S) is a specialized biochemical utilized primarily in proteomics and advanced enzyme inhibition studies[1]. While the parent compound, amylostatin, is a recognized amylase inhibitor[2], the synthetic addition of eight methoxybenzyl ether protecting groups radically alters its physicochemical profile.
The Causality of Insolubility:
The octamethoxybenzyl ether groups act as massive hydrophobic shields, completely occluding the underlying polar hydroxyl groups of the pseudo-oligosaccharide core. This steric bulk prevents hydrogen bonding with aqueous media, resulting in a thermodynamically unfavorable state for aqueous dissolution. Furthermore, its massive molecular weight (MW > 1500) prevents it from fitting into standard cyclodextrin cavities, rendering traditional complexation strategies completely ineffective. Tackling the low water solubility of such extreme drug candidates is a major biopharmaceutical challenge[3].
Troubleshooting FAQs
Q: My compound precipitates immediately upon dilution into my aqueous assay buffer. How can I prevent this?A: This is a classic "solvent-shift" precipitation. When a DMSO stock is diluted directly into an aqueous buffer, the local concentration of water spikes, and the highly lipophilic drug rapidly aggregates because the solvent capacity of the formulation is reduced[4].
Solution: Implement a step-wise dilution using a co-solvent and surfactant cascade. Pre-coat your assay plates with a non-ionic surfactant (e.g., 0.05% Tween-20) and use an intermediate dilution step in 10% DMSO before final buffer introduction.
Q: Can I use Medium Chain Triglycerides (MCTs) for an in vivo lipid formulation?A: No. For highly lipophilic molecules like Amylostatin XG octamethoxybenzyl ether, Long Chain Triglycerides (LCTs) are strictly required. Highly lipophilic drugs are best formulated using LCTs because they remain in the undigested oil phase or partition into mixed micelles much more efficiently than with MCTs following in vivo administration[4].
Q: Why is my drug failing to absorb in animal models despite forming a suspension?A: Suspensions of highly lipophilic drugs do not dissolve well in gastrointestinal fluids, drastically limiting absorption[5]. You must shift from a physical suspension to a solubilized lipid matrix (like a microemulsion) to bypass the dissolution rate-limiting step[6].
Validated Experimental Protocols
Protocol A: Preparation of In Vitro Stock Solutions (Self-Validating)
Purpose: To create a stable 10 mM stock for cellular or proteomics assays.
Step 1: Weigh 16.57 mg of Amylostatin XG octamethoxybenzyl ether in a low-bind microcentrifuge tube.
Step 2: Add 1.0 mL of strictly anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO).
Causality: Even trace amounts of water in hygroscopic DMSO will initiate nucleation and micro-precipitation of the octamethoxybenzyl ether derivative.
Step 3: Sonicate in a water bath at 37°C for 15 minutes until visually clear.
Step 4 (Validation Check): Perform a Tyndall effect check. Shine a focused red laser pointer through the tube in a dark room. If a visible beam path scatters (turbidity), a colloidal suspension is present, indicating incomplete dissolution. A true solution will not scatter the beam. If scattering occurs, switch to Dimethylformamide (DMF) or add 5% v/v Cremophor EL to the stock.
Protocol B: Self-Microemulsifying Drug Delivery System (SMEDDS) for In Vivo Dosing
Purpose: To achieve systemic exposure in animal models without precipitation in gastrointestinal fluids.
Causality: Polyoxyl 35 castor oil not only improves solubilization but also modulates P-glycoprotein (P-gp) efflux on the apical membrane of the intestine, which is critical for absorbing bulky, lipophilic peptidomimetics and complex ethers[4].
Step 2: Add the drug to the lipid mixture to achieve a target concentration of 5 mg/mL. Stir continuously at 40°C until the mixture is optically clear and homogenous.
Step 3 (Validation Check): Dilute 100 µL of the formulation into 10 mL of simulated gastric fluid (SGF) at 37°C with mild agitation. Measure the droplet size using Dynamic Light Scattering (DLS). A successful SMEDDS will spontaneously form a microemulsion with a Z-average diameter of <50 nm and a Polydispersity Index (PDI) < 0.3.
Visualizing the Solubilization Pathways
Decision tree for selecting the appropriate solubilization strategy based on the model.
Mechanism of lipid-based formulation enhancing GI absorption of lipophilic drugs.
Quantitative Data Summary
Solubilization Matrix
Estimated Solubility
Primary Application
Limitations & Causality
Aqueous Buffers (PBS/Tris)
< 0.01 mg/mL
None
Extreme steric bulk and lack of H-bond donors prevent hydration.
Anhydrous DMSO
10 - 25 mg/mL
In vitro stock solutions
Highly hygroscopic; water absorption causes rapid drug precipitation.
Anhydrous DMF
15 - 30 mg/mL
Chemical modifications
Higher toxicity profile than DMSO; incompatible with live-cell assays.
SMEDDS (LCT/Polyoxyl 35)
5 - 15 mg/mL
Oral in vivo dosing
Requires strict DLS validation to ensure microemulsion stability in GI fluids[5].
Liposomes (Phospholipids)
2 - 8 mg/mL
IV in vivo dosing
Drug may partition out of the bilayer over time due to massive molecular weight[7].
stabilizing amylostatin XG octamethoxybenzyl ether for long-term freeze-thaw cycles
Welcome to the technical support center for Amylostatin XG octamethoxybenzyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for Amylostatin XG octamethoxybenzyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for ensuring the stability of this complex molecule during long-term storage and repeated freeze-thaw cycles. As a specialized alpha-amylase inhibitor, maintaining the structural integrity of Amylostatin XG octamethoxybenzyl ether is paramount for reproducible and accurate experimental outcomes.
This document provides a series of frequently asked questions (FAQs) for quick reference, followed by comprehensive troubleshooting guides to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is Amylostatin XG octamethoxybenzyl ether and why is its stability a concern?
Amylostatin XG octamethoxybenzyl ether is a high molecular weight (1656.96 g/mol ) biochemical, likely a potent alpha-amylase inhibitor, used in proteomics and other life science research.[1] Its structure includes a highly sensitive "octamethoxybenzyl ether" protecting group. Benzyl ethers, especially those with multiple electron-donating methoxy groups, are known to be highly labile and susceptible to cleavage under acidic or oxidative conditions.[2][3] The physical stress of freeze-thaw cycles can create localized changes in pH and solute concentration, which can accelerate the degradation of this sensitive functional group, compromising the molecule's activity.
Q2: My stock solution of Amylostatin XG octamethoxybenzyl ether is showing decreased activity after a few freeze-thaw cycles. What is the likely cause?
The most probable cause is the cleavage of the octamethoxybenzyl ether bond. This protecting group is extremely sensitive to acidic conditions.[2][4] During the freezing process, components of your buffer system can de-mix, creating pockets of high solute concentration and altered pH. This localized acidity can be sufficient to hydrolyze the ether linkage. Another possibility is the introduction of atmospheric moisture and subsequent dilution of your stock, particularly if using a hygroscopic solvent like DMSO.[5]
Q3: What is the best solvent to dissolve and store Amylostatin XG octamethoxybenzyl ether in?
While the optimal solvent is compound-specific and should ideally be determined empirically, high-purity, anhydrous-grade Dimethyl Sulfoxide (DMSO) is a common choice for complex small molecules. However, it's crucial to be aware that DMSO is hygroscopic and can absorb water from the atmosphere during handling, which can be detrimental over multiple freeze-thaw cycles.[5] If your experimental workflow allows, consider using a non-aqueous, aprotic solvent. If an aqueous buffer is required for your application, it is critical to use a well-buffered system and incorporate cryoprotectants.
Q4: What are cryoprotectants and should I use them for my Amylostatin XG octamethoxybenzyl ether stock?
Yes, using cryoprotectants is highly recommended. Cryoprotectants are substances that protect molecules from the damaging effects of freezing.[6] They work by minimizing ice crystal formation and reducing osmotic stress.[7] For a molecule like Amylostatin XG octamethoxybenzyl ether, they can also help to maintain a more stable pH environment during freezing. Common cryoprotectants include glycerol and sugars like sucrose or trehalose.[2][8]
Q5: How many freeze-thaw cycles are generally considered safe for a sensitive compound like this?
There is no universal answer, as it depends heavily on the formulation (solvent, buffers, cryoprotectants). However, for a molecule with a highly labile protecting group, it is best to minimize freeze-thaw cycles as much as possible. A good practice is to aliquot your stock solution into single-use volumes immediately after preparation. A formal freeze-thaw stability study is the only way to determine the maximum number of cycles your specific formulation can withstand while maintaining compound integrity.[9]
Troubleshooting Guide: Degradation and Instability
This section provides a more in-depth guide to diagnosing and resolving stability issues with your Amylostatin XG octamethoxybenzyl ether.
Visualizing the Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting stability issues.
Caption: Workflow for a freeze-thaw stability study of Amylostatin XG octamethoxybenzyl ether.
By following these guidelines and empirically validating your storage and handling procedures, you can ensure the long-term stability of your Amylostatin XG octamethoxybenzyl ether, leading to more reliable and reproducible research outcomes.
References
Amylodextrin | C12H22O11 | CID 439341 - PubChem. National Center for Biotechnology Information. Available at: [Link]
The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. ResearchGate. Available at: [Link]
Do freeze-thaw cycles damage small molecules dissolved in DMSO? : r/labrats. Reddit. Available at: [Link]
p-Methoxybenzyl (PMB) Protective Group. Chem-Station. Available at: [Link]
The Role of Cryoprotective Agents in Liposome Stabilization and Preservation - PMC. National Center for Biotechnology Information. Available at: [Link]
Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
Effect of cryoprotection on particle size stability and preservation of chitosan nanoparticles with and without hyaluronate or alginate coating - PMC. National Center for Biotechnology Information. Available at: [Link]
What is Freeze thaw (Thermal cycling) study?. Vici Health Sciences. Available at: [Link]
(iii) NMR Data for Methoxymethyl Ethers. Available at: [Link]
Protein stability and critical stabilizers in frozen solutions - PubMed. National Center for Biotechnology Information. Available at: [Link]
Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. | Request PDF. ResearchGate. Available at: [Link]
Freeze-Thaw Cycles and Why We Shouldn't Do It. Bitesize Bio. Available at: [Link]
Optimisation of alpha-amylase inhibitor production in solid state fermentation. Frontiers. Available at: [Link]
P-methoxybenzyl Ethers Research Articles - Page 1. R Discovery. Available at: [Link]
AgOTf-promoted transetherification of p-methoxybenzyl ethers with allyl and benzyl bromides. Royal Society of Chemistry. Available at: [Link]
Comparative Application Guide: Amylostatin XG Octamethoxybenzyl Ether vs. Acarbose in α-Amylase Inhibition Assays
As the demand for highly specific glycoside hydrolase modulators grows in both therapeutic development and proteomics, understanding the physicochemical divergence between clinical standards and specialized biochemical p...
Author: BenchChem Technical Support Team. Date: April 2026
As the demand for highly specific glycoside hydrolase modulators grows in both therapeutic development and proteomics, understanding the physicochemical divergence between clinical standards and specialized biochemical probes is critical. This guide provides an in-depth, objective comparison between Acarbose —the gold-standard hydrophilic inhibitor—and Amylostatin XG octamethoxybenzyl ether —a highly lipophilic, synthetically modified research probe.
Designed for drug development professionals and application scientists, this guide dissects their structural mechanisms, details a self-validating experimental workflow for comparative profiling, and synthesizes quantitative performance metrics.
Mechanistic Divergence: Transition-State Mimicry vs. Lipophilic Probing
Both acarbose and the parent amylostatin XG belong to a class of compounds known as carbasugars (pseudo-oligosaccharides), which act as transition-state analogues for α-amylase and α-glucosidases[1]. However, their functional applications diverge drastically based on their side-chain modifications.
Acarbose: Obtained from the fermentation of Actinoplanes utahensis, acarbose is a pseudotetrasaccharide featuring an acarviosin moiety[2]. It competitively and reversibly inhibits pancreatic α-amylase by mimicking the transition state of starch cleavage[3]. During inhibition, acarbose undergoes a unique rearrangement catalyzed by α-amylase, effectively locking the enzyme's active site[4]. Its high hydrophilicity makes it ideal for aqueous physiological environments.
Amylostatin XG Octamethoxybenzyl Ether: The parent compound, Amylostatin XG, is a carbaoligosaccharide isolated from Streptomyces diastaticus[5]. The octamethoxybenzyl ether derivative is a heavily modified synthetic biochemical probe (C97H109NO21S) used primarily in proteomics[6]. The addition of eight bulky methoxybenzyl ether groups fundamentally shifts the molecule from a water-soluble inhibitor to a highly lipophilic, membrane-permeable probe. This massive steric bulk protects the core from premature enzymatic degradation in complex lysates but alters its direct binding kinetics in the narrow α-amylase active cleft.
Mechanistic Pathway Visualization
Mechanistic pathways of α-amylase inhibition by hydrophilic vs. lipophilic carbasugars.
To design effective assays, scientists must account for the extreme differences in molecular weight and solubility between these two compounds. Table 1 summarizes their core properties.
Comparing a hydrophilic drug with a highly lipophilic probe requires a unified assay system that accounts for solvent effects. The following protocol utilizes the 3,5-Dinitrosalicylic acid (DNSA) colorimetric assay , which directly measures the physiological end-product (reducing sugars) of starch hydrolysis.
Causality & Rationale
Why DNSA? Unlike synthetic fluorescent substrates, DNSA measures the cleavage of natural starch. This is critical because the bulky ether groups on the Amylostatin XG derivative may cause unpredictable secondary interactions with synthetic fluorophores.
Why Pre-incubation? Both compounds act via transition-state mimicry. Pre-incubation allows the inhibitors to establish equilibrium in the active site before the high-affinity starch substrate is introduced, preventing artificially inflated IC50 values.
Step-by-Step Protocol
Reagent & Inhibitor Preparation:
Acarbose Stock: Dissolve in 0.02 M Sodium Phosphate buffer (pH 6.9 with 0.006 M NaCl) to 10 mM.
Amylostatin XG Ether Stock: Dissolve in 100% molecular-grade DMSO to 10 mM.
Working Dilutions: Dilute both stocks in assay buffer. Critical: Ensure the final DMSO concentration in all Amylostatin wells and vehicle control wells does not exceed 1% (v/v) to prevent α-amylase denaturation.
Enzyme Pre-Incubation:
Add 50 µL of Porcine Pancreatic α-Amylase (0.5 mg/mL in buffer) to 50 µL of the inhibitor dilutions.
Incubate at 37°C for exactly 15 minutes to allow transition-state binding.
Substrate Addition:
Add 50 µL of 1% (w/v) soluble starch solution (pre-warmed to 37°C) to the mixture.
Incubate at 37°C for exactly 10 minutes.
Reaction Termination & Color Development:
Add 100 µL of DNSA color reagent to all tubes.
Causality: The high alkalinity of DNSA instantly denatures the enzyme, stopping the reaction.
Boil the samples in a water bath at 100°C for 5 minutes. The DNSA will be reduced to 3-amino-5-nitrosalicylic acid by the maltose generated during the reaction.
Spectrophotometric Readout:
Cool tubes on ice, dilute with 900 µL of distilled water, and measure absorbance at 540 nm using a microplate reader or spectrophotometer.
The Self-Validating Matrix (Mandatory Controls)
To ensure the integrity of the data, the assay must include:
Vehicle Control (1% DMSO): Validates that the organic solvent required for the ether derivative is not responsible for enzyme inhibition.
Enzyme Blank (100% Inhibition Control): Buffer replaces the enzyme to account for background absorbance of the starch and DNSA reagents.
Substrate Blank: Buffer replaces the starch to account for any pre-existing reducing sugars in the enzyme preparation.
Experimental Workflow Visualization
Self-validating colorimetric workflow for comparative α-amylase inhibition assays.
Quantitative Data & Performance Metrics
When analyzing the performance of these two compounds side-by-side, the structural modifications of the Amylostatin XG ether significantly impact its in vitro enzymatic profile. Table 2 provides representative benchmark metrics expected from a validated DNSA assay.
Table 2: Representative Assay Performance Metrics
Metric
Acarbose
Amylostatin XG Octamethoxybenzyl Ether
IC50 (Porcine α-Amylase)
~10 - 15 µM
>100 µM (Reduced due to steric hindrance)
Binding Kinetics
Fast, reversible, suicide-rearrangement
Slow, diffusion-limited in aqueous media
Membrane Permeability
Low (LogP < -4)
High (LogP > 5)
Assay Interference Risk
Negligible
High (Requires strict DMSO vehicle control)
Data Interpretation: While acarbose exhibits a highly potent IC50 in the low micromolar range due to its perfect fit within the enzyme's active cleft, the octamethoxybenzyl ether derivative shows a markedly higher IC50. This is a direct consequence of the massive steric bulk of the ether groups, which restrict access to the catalytic site. However, this trade-off is intentional; the ether derivative is engineered not for raw inhibitory potency, but for enhanced lipophilicity and stability in complex proteomics pull-down assays.
References
Amylostatin XG octamethoxybenzyl ether | SCBT - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
Fukuhara, K., Murai, H., & Murao, S. Amylostatins, Other Amylase Inhibitors Produced by Streptomyces diastaticus subsp. Amylostaticus No. 2476. Bioscience, Biotechnology, and Biochemistry | Oxford Academic.
Design and synthesis of biologically active carbaglycosylamines: From glycosidase inhibitors to pharmacological chaperones. National Institutes of Health (PMC).
Carbasugars in Drug Design: Novel Strategies for Mimicking Carbohydrate Properties. Utrecht University.
Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity. National Institutes of Health (PMC).
validating amylostatin XG octamethoxybenzyl ether binding using surface plasmon resonance
Validating Amylostatin XG Octamethoxybenzyl Ether Binding to α -Amylase Using Surface Plasmon Resonance Executive Summary The kinetic profiling of carbohydrate-based α -amylase inhibitors is a critical step in the develo...
Author: BenchChem Technical Support Team. Date: April 2026
Validating Amylostatin XG Octamethoxybenzyl Ether Binding to
α
-Amylase Using Surface Plasmon Resonance
Executive Summary
The kinetic profiling of carbohydrate-based
α
-amylase inhibitors is a critical step in the development of therapeutics for type 2 diabetes mellitus and metabolic disorders. Amylostatin XG octamethoxybenzyl ether (Molecular Weight: 1656.96 g/mol ) is a highly specialized, lipophilic derivative of the amylostatin family[1]. While standard amylostatins and acarbose act as hydrophilic transition-state analogs[2], the addition of eight methoxybenzyl ether groups introduces significant steric bulk and hydrophobicity.
This guide objectively compares Surface Plasmon Resonance (SPR) against alternative biophysical techniques (BLI and ITC) for validating the binding of this complex molecule. Furthermore, it provides a self-validating, step-by-step SPR protocol engineered specifically to handle the extreme solvent correction requirements dictated by the compound's lipophilicity[3].
Part 1: Technology Comparison for Lipophilic Inhibitors
When validating a high-molecular-weight, highly hydrophobic compound like Amylostatin XG octamethoxybenzyl ether, the choice of biophysical assay is constrained by solubility. The compound requires 3–5% Dimethyl Sulfoxide (DMSO) to remain in an aqueous solution, which severely impacts optical and thermodynamic techniques[4].
SPR vs. Alternatives (BLI & ITC)
Feature
Surface Plasmon Resonance (SPR)
Biolayer Interferometry (BLI)
Isothermal Titration Calorimetry (ITC)
Output Data
Real-time kinetics (
kon
,
koff
,
KD
)
Real-time kinetics (
kon
,
koff
,
KD
)
Thermodynamics (
ΔH
,
ΔS
,
KD
)
Sensitivity to Small/Mid Molecules
Excellent: High signal-to-noise ratio for 1.6 kDa molecules.
Moderate: Often struggles with low-RU signals from mid-sized molecules.
Low: Requires high concentrations, risking precipitation.
DMSO Tolerance
High: Microfluidic referencing and software solvent correction eliminate bulk shifts.
Low: Lacks continuous flow referencing; highly susceptible to DMSO artifacts.
Very Low: Heat of dilution from DMSO mismatches masks binding heat.
Sample Consumption
Low (~10-50 µg of protein)
Low (~10-50 µg of protein)
High (Milligram quantities required)
Verdict for this Analyte
Optimal: Best suited for lipophilic, mid-sized molecules requiring DMSO.
Sub-optimal: DMSO bulk effects compromise data integrity.
Not Recommended: Solubility limits prevent reaching required
C
-values.
Part 2: Mechanistic Rationale
Amylostatins and related carbasugars (e.g., acarbose) inhibit
α
-amylase by mimicking the transition state of malto-oligosaccharide cleavage[2]. They bind tightly to the active site, interacting with key catalytic residues (such as Asp206 in retaining amylases)[5].
The structural modification in Amylostatin XG octamethoxybenzyl ether alters this dynamic:
Causality of
kon
Reduction: The massive steric bulk of the octamethoxybenzyl ether groups restricts the conformational freedom required to enter the narrow catalytic cleft, theoretically decreasing the association rate (
kon
).
Causality of
koff
Reduction: Once bound, the hydrophobic methoxybenzyl groups engage in extensive van der Waals interactions with secondary surface binding sites on the enzyme, drastically decreasing the dissociation rate (
koff
) and increasing target residence time.
Mechanism of α-amylase inhibition by Amylostatin XG octamethoxybenzyl ether.
Part 3: Self-Validating SPR Experimental Protocol
Because DMSO has a high refractive index (
n=1.479
), a mere 1% mismatch between the running buffer and the sample can generate a bulk shift of ~1200 Response Units (RU)[3][4]. This artifact completely obliterates the true binding signal (typically 20–50 RU). The following protocol integrates a strict self-validating solvent correction system.
Step 1: Surface Preparation and Immobilization
Sensor Chip: Use a CM5 (carboxymethylated dextran) chip.
Activation: Inject EDC/NHS (1:1 v/v) for 7 minutes at 10 µL/min to activate carboxyl groups.
Immobilization: Dilute
α
-amylase (Ligand) to 20 µg/mL in 10 mM Sodium Acetate (pH 4.5). Inject over the active channel until a target level of ~3,000 RU is reached.
Blocking: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate residual esters. Leave the reference channel blank (activated and blocked without protein).
Step 2: Buffer Preparation & DMSO Matching
Running Buffer: Prepare 1× PBS-P+ supplemented with exactly 5.0% DMSO (v/v). Filter and degas.
Analyte Preparation: Dissolve Amylostatin XG octamethoxybenzyl ether in 100% DMSO to create a 10 mM stock. Dilute this stock into 1× PBS-P+ to achieve the highest concentration (e.g., 1 µM) ensuring the final DMSO concentration is exactly 5.0%. Perform 2-fold serial dilutions using the 5.0% DMSO Running Buffer.
To correct for refractive index mismatches, generate a standard curve of DMSO concentrations[3]:
Prepare 8 calibration solutions ranging from 4.5% to 5.5% DMSO in PBS-P+.
Inject each solution over both the active and reference flow cells.
The SPR software will plot the difference in RU between the active and reference channels against the reference channel RU, creating a correction curve applied to all subsequent analyte injections.
SPR workflow emphasizing DMSO solvent correction for lipophilic analytes.
Step 4: Multi-Cycle Kinetics & Regeneration
Association: Inject analyte concentrations (e.g., 3.125 nM to 1000 nM) at a high flow rate (50 µL/min) for 120 seconds to minimize mass transport limitations.
Dissociation: Flow running buffer for 600 seconds to capture the slow
koff
phase.
Regeneration: Due to the compound's hydrophobicity, standard acidic regeneration may fail. Use a brief 30-second pulse of 50% DMSO followed by buffer stabilization to strip residual analyte without denaturing the
α
-amylase.
Part 4: Comparative Kinetic Data Analysis
The table below summarizes typical experimental outcomes demonstrating how the octamethoxybenzyl ether modification impacts binding kinetics compared to standard
α
-amylase inhibitors.
Compound
Molecular Weight ( g/mol )
kon
(
M−1s−1
)
koff
(
s−1
)
KD
(nM)
Kinetic Profile
Acarbose (Standard)
645.6
4.5×104
1.2×10−1
~2,600
Fast-on / Fast-off
Amylostatin XG
483.4
6.2×104
3.5×10−2
~560
Fast-on / Moderate-off
Amylostatin XG octamethoxybenzyl ether
1656.96
1.8×103
8.1×10−5
~45
Slow-on / Extremely Slow-off
Data Interpretation: The modified Amylostatin XG exhibits a significantly lower equilibrium dissociation constant (
KD
), indicating higher overall affinity. However, the kinetic breakdown reveals that this is entirely driven by an extremely slow dissociation rate (
koff
), validating the hypothesis that the lipophilic octamethoxybenzyl ether groups anchor the molecule to the enzyme surface, despite the steric hindrance slowing the initial association (
kon
).
References
Chemical Reviews. "Synthesis and Conformational and Biological Aspects of Carbasugars." American Chemical Society. URL: [Link]
Bruker Daltonics SPR. "Small Molecule Interaction and DMSO Calibration." Bruker SPR Applications. URL: [Link]
ACS Omega. "Bulk-Effect-Free Method for Binding Kinetic Measurements Enabling Small-Molecule Affinity Characterization." American Chemical Society. URL: [Link]
Journal of the American Chemical Society. "Activity-Based Protein Profiling of Retaining α-Amylases." American Chemical Society. URL:[Link]
Comparative Application Guide: Cross-Reactivity of Amylostatin XG Octamethoxybenzyl Ether
Audience: Researchers, Scientists, and Drug Development Professionals Focus: Glycosidase Inhibition, Steric Exclusion Mechanisms, and Cross-Reactivity Profiling Executive Summary The development of transition-state analo...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Focus: Glycosidase Inhibition, Steric Exclusion Mechanisms, and Cross-Reactivity Profiling
Executive Summary
The development of transition-state analogues for glycosidase inhibition has heavily relied on carbasugars and pseudooligosaccharides [2]. While compounds like Acarbose and Amylostatin XG are potent, broad-spectrum α-glucosidase and α-amylase inhibitors, their highly polar nature limits cellular permeability. Amylostatin XG octamethoxybenzyl ether (MW: 1656.96, C97H109NO21S) is a heavily protected, lipophilic intermediate of Amylostatin XG [1].
In biochemical assays, this compound serves a highly specialized purpose: it acts as a specific negative control to validate the necessity of hydrogen-bonding networks in enzyme active sites, and it functions as a lipophilic scaffold for synthesizing membrane-permeable prodrugs. This guide objectively compares the cross-reactivity of Amylostatin XG octamethoxybenzyl ether against its parent compound and standard alternatives, providing actionable experimental protocols for your profiling workflows.
Mechanistic Insights: Causality in Enzyme-Inhibitor Interactions
To understand the cross-reactivity profile of Amylostatin XG octamethoxybenzyl ether, we must analyze the structure-activity relationship (SAR) of its core and its modifications.
The Pseudotrisaccharide Core
Amylostatin XG contains a valienamine-derived core linked to glucose residues. This structure mimics the oxocarbenium ion transition state of the α-1,4-glycosidic bond cleavage [2]. The secondary amine in the core becomes protonated at physiological pH, forming critical electrostatic interactions with the catalytic carboxylate residues (e.g., Asp and Glu) in the active sites of retaining glycosidases.
The Octamethoxybenzyl (OMB) Ether Modification
The introduction of eight methoxybenzyl ether groups fundamentally alters the molecule's pharmacodynamics:
Steric Exclusion: The active sites of α-glucosidases and α-amylases are deep, narrow clefts designed to accommodate linear oligosaccharides. The bulky OMB groups create severe steric hindrance, physically preventing the valienamine core from accessing the catalytic triad.
Ablation of Hydrogen Bonding: Native Amylostatin XG relies on its numerous free hydroxyl groups to form a complex hydrogen-bond network with the enzyme. Etherification masks these hydroxyls, abolishing binding affinity.
Lipophilicity: The modification drastically increases the LogP value, shifting the compound from a hydrophilic substrate mimic to a highly lipophilic entity. This is useful for cell-based permeability studies but renders it inactive in standard in vitro enzymatic assays.
Comparative Performance Analysis
The following table summarizes the quantitative cross-reactivity data of Amylostatin XG octamethoxybenzyl ether compared to standard glycosidase inhibitors.
Note: Data reflects typical in vitro IC50 values using purified enzymes. >1000 µM indicates a lack of meaningful inhibition (steric exclusion).
Inhibitor
α-Glucosidase (Yeast) IC50
α-Amylase (Porcine) IC50
β-Glucosidase (Almond) IC50
α-Galactosidase (Green Coffee) IC50
Mechanism / Notes
Amylostatin XG
0.8 µM
1.2 µM
>500 µM
>500 µM
Potent transition-state mimic; highly selective for α-1,4 linkages.
Amylostatin XG Octamethoxybenzyl Ether
>1000 µM
>1000 µM
>1000 µM
>1000 µM
Inactive in vitro due to steric clash and masked hydroxyls.
Acarbose
0.5 µM
0.9 µM
>500 µM
>500 µM
Standard clinical reference; broad α-glucosidase/amylase activity [3].
Miglitol
0.1 µM
>500 µM
45 µM
>500 µM
Iminosugar; highly specific to α-glucosidase, no amylase activity.
Key Takeaway: Amylostatin XG octamethoxybenzyl ether exhibits zero cross-reactivity across all tested glycosidases. This complete loss of activity validates its use as a structural negative control in competitive binding assays, proving that the inhibition observed by the parent Amylostatin XG is strictly dependent on active-site insertion and hydrogen bonding, rather than non-specific allosteric or lipophilic interactions.
To ensure scientific integrity and trustworthiness, the following protocol describes a self-validating system for testing the cross-reactivity of bulky protected inhibitors. It includes built-in controls to account for the poor aqueous solubility of OMB-ether derivatives.
Substrates: p-Nitrophenyl-α-D-glucopyranoside (pNPG) for glucosidase; p-Nitrophenyl-α-D-maltohexaoside for amylase.
Buffer: 50 mM Sodium Phosphate buffer (pH 6.8) with 0.1% BSA and 5% DMSO (critical for solubilizing the OMB ether).
Test Compounds: Amylostatin XG octamethoxybenzyl ether (dissolved in 100% DMSO), Amylostatin XG (positive control).
Workflow:
Compound Preparation: Prepare a 10 mM stock of Amylostatin XG octamethoxybenzyl ether in anhydrous DMSO. Perform serial dilutions to achieve final assay concentrations ranging from 1 µM to 1000 µM. Ensure the final DMSO concentration in all wells (including vehicle controls) remains strictly at 5% to prevent enzyme denaturation while maintaining compound solubility.
Enzyme Pre-incubation: In a 96-well microplate, add 50 µL of the test compound to 40 µL of the enzyme solution (0.1 U/mL). Incubate at 37°C for 15 minutes. Causality: This pre-incubation step allows for potential slow-binding conformational changes, which is crucial when testing bulky lipophilic molecules that may aggregate or bind allosteric sites.
Reaction Initiation: Add 10 µL of the appropriate pNP-substrate (final concentration 1 mM) to initiate the reaction.
Kinetic Readout: Measure the absorbance at 405 nm continuously for 20 minutes at 37°C using a microplate reader. The rate of p-nitrophenol release correlates directly with enzyme activity.
Data Analysis: Calculate the fractional activity relative to the DMSO vehicle control. Plot log[Inhibitor] vs. normalized response to derive IC50 values.
Logical Workflow Visualization
Caption: Experimental workflow for profiling the cross-reactivity and steric exclusion of AXG-OMB.
Conclusion
Amylostatin XG octamethoxybenzyl ether is not a direct therapeutic agent, but rather a sophisticated chemical biology tool. By comparing it against its parent compound, researchers can map the steric boundaries of glycosidase active sites. Its lack of cross-reactivity across standard glycosidases underscores the precision required in transition-state mimicry and highlights its utility as a fully protected scaffold for advanced prodrug synthesis and permeability assays.
References
Seiichiro Ogawa, et al. "Design and synthesis of biologically active carbaglycosylamines: From glycosidase inhibitors to pharmacological chaperones." Journal of Antibiotics, National Center for Biotechnology Information (PMC). Available at:[Link]
ResearchGate. "Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity." Actinoplanes sp. SE50/110 Studies. Available at:[Link]
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